N-(3-Oxopentanoyl)pyridine-2-carboxamide
Description
"N-(3-Oxopentanoyl)pyridine-2-carboxamide" is a pyridine-carboxamide derivative characterized by a pyridine ring linked to a carboxamide group and a 3-oxopentanoyl substituent. This structure combines aromaticity (from the pyridine ring) with a ketone-containing aliphatic chain, which may influence its solubility, reactivity, and biological interactions. While direct data on this compound are absent in the provided evidence, analogous pyridine-carboxamide derivatives are widely studied for their pharmacological and chemical properties, such as enzyme inhibition, receptor modulation, and antimicrobial activity .
Hypothetical Key Properties (Inferred from Analogues):
- Molecular Formula: Likely $ C{13}H{16}N2O3 $ (based on substituent analysis).
- Functional Groups: Pyridine (aromatic), carboxamide (hydrogen-bonding capacity), and 3-oxopentanoyl (ketone and aliphatic chain).
- Potential Applications: Drug discovery (e.g., kinase inhibition, antimicrobial agents) or chemical synthesis intermediates.
Properties
CAS No. |
84794-29-6 |
|---|---|
Molecular Formula |
C11H12N2O3 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
N-(3-oxopentanoyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C11H12N2O3/c1-2-8(14)7-10(15)13-11(16)9-5-3-4-6-12-9/h3-6H,2,7H2,1H3,(H,13,15,16) |
InChI Key |
HWXWGRYJALLOQG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CC(=O)NC(=O)C1=CC=CC=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Oxopentanoyl)pyridine-2-carboxamide typically involves the amidation of pyridine-2-carboxylic acid with 3-oxopentanoic acid. The reaction is usually carried out in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane (DCM) and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(3-Oxopentanoyl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
N-(3-Oxopentanoyl)pyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(3-Oxopentanoyl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares "N-(3-Oxopentanoyl)pyridine-2-carboxamide" with structurally related pyridine-carboxamide derivatives, leveraging data from the provided evidence.
Table 1: Structural and Functional Comparisons
| Compound Name | Core Structure | Substituents | Key Properties/Activities | Reference |
|---|---|---|---|---|
| This compound | Pyridine-2-carboxamide | 3-Oxopentanoyl | Hypothetical: Enhanced solubility due to aliphatic ketone; potential kinase inhibition. | – |
| N-(3-Chlorophenyl)pyridine-2-carboxamide | Pyridine-2-carboxamide | 3-Chlorophenyl | Selective mGlu4 receptor modulation; antimicrobial activity. | |
| N-(2-Iodophenyl)pyridine-2-carboxamide | Pyridine-2-carboxamide | 2-Iodophenyl | High reactivity (iodine); potential radiopharmaceutical applications. | |
| N-(4-Methoxyphenyl)thieno[3,2-b]pyridine-2-carboxamide | Thienopyridine-2-carboxamide | 4-Methoxyphenyl, trifluoromethyl | Anticancer activity (c-Met kinase inhibition). | |
| N-(Azetidin-3-yl)pyridine-2-carboxamide | Pyridine-2-carboxamide | Azetidin-3-yl | Enzyme inhibition via stable complex formation. |
Key Observations:
Substituent-Driven Activity: Halogenated Derivatives (e.g., 3-chlorophenyl, 2-iodophenyl): Exhibit enhanced biological activity due to halogen electronegativity and steric effects. For example, N-(3-chlorophenyl)pyridine-2-carboxamide acts as a selective mGlu4 modulator , while iodine in N-(2-iodophenyl)pyridine-2-carboxamide increases reactivity for synthetic applications .
Core Structure Variations: Pyridine vs. Thienopyridine: Thienopyridine derivatives (e.g., N-(4-methoxyphenyl)thieno[3,2-b]pyridine-2-carboxamide) show higher specificity for kinase inhibition due to fused thiophene rings enhancing planar rigidity and target binding . Heterocyclic Additions: Compounds like N-(azetidin-3-yl)pyridine-2-carboxamide incorporate smaller rings (azetidine), which may reduce steric hindrance and improve enzyme interaction .
Biological Targets: Receptor Modulation: Chlorophenyl and methoxyphenyl derivatives target glutamate receptors (mGlu4) or kinases (c-Met) . Antimicrobial Potential: Pyridine-carboxamides with halogen or trifluoromethyl groups exhibit broad-spectrum antimicrobial activity .
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